molecular formula C18H18F3N3O3 B2684224 N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1203115-15-4

N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2684224
CAS RN: 1203115-15-4
M. Wt: 381.355
InChI Key: VOTZBOHWILVMCM-UHFFFAOYSA-N
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Description

N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for B-cell malignancies. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.

Scientific Research Applications

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exhibits novel organizational motifs, forming π-stacked rods encased in a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, indicating potential applications in the development of advanced materials and liquid crystal technology (Lightfoot et al., 1999).

Antiproliferative Effects on Cancer Cells

N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. Conformationally rigid analogs, such as phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, exhibit competitive activities against cancer cells, indicating the compound's potential in cancer research and therapy (Kim et al., 2011).

Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its structure and antioxidant properties. The study combined experimental and computational methods, including X-ray diffraction and DFT calculations, to evaluate the compound's effectiveness as an antioxidant. The research suggests potential applications in developing antioxidant agents (Demir et al., 2015).

Corrosion Inhibition

Research has demonstrated the effectiveness of N-Phenyl-benzamide derivatives as corrosion inhibitors. These compounds, particularly those with methoxy (OCH3) substituents, show high inhibition efficiency for the acidic corrosion of mild steel. The study includes electrochemical impedance spectroscopy and surface analysis, suggesting applications in materials science and engineering (Mishra et al., 2018).

properties

IUPAC Name

N-[2-(2-methoxyethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-27-11-10-22-17(26)24-15-9-5-4-8-14(15)23-16(25)12-6-2-3-7-13(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTZBOHWILVMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

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